molecular formula C8H8ClF B045215 1-(2-Chloroethyl)-2-fluorobenzene CAS No. 119779-12-3

1-(2-Chloroethyl)-2-fluorobenzene

Cat. No. B045215
CAS RN: 119779-12-3
M. Wt: 158.6 g/mol
InChI Key: JVLRUIIRRJELIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Chloroethyl)-2-fluorobenzene involves multi-step chemical processes. For example, the synthesis of fluorinated trithioether compounds with fluorinated phenyl moieties demonstrates complex synthetic pathways involving reactions like treatment with lead or sodium derivatives to introduce fluorine atoms into the benzene ring (Arroyo et al., 2006). Another example is the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, showcasing methods of bromination and diazotization to introduce bromine and fluorine into the aromatic compound (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives is often elucidated through techniques such as X-ray crystallography. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was analyzed using IR, 1H NMR, and EI mass spectral analysis, with its structure confirmed by X-ray studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Özbey et al., 2004).

Chemical Reactions and Properties

This compound and similar compounds participate in various chemical reactions due to their active halogen groups. The study of N-Halogeno compounds, for example, highlights the reactivity of fluorinated compounds in electrophilic substitution reactions, which is fundamental to understanding their chemical behavior (Banks et al., 1999).

Physical Properties Analysis

The physical properties of halogenated benzenes are influenced by their molecular structure. For instance, the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into its symmetry and molecular vibrations, which are crucial for understanding the compound's physical characteristics (Seth-Paul & Shino, 1975).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound, are derived from its functional groups and molecular structure. Studies like the reduction of 1-(2-Chloroethyl)-2-nitrobenzene at carbon cathodes reveal complex reaction pathways and product formation, shedding light on the electrochemical properties and potential synthetic applications of these compounds (Du & Peters, 2010).

Scientific Research Applications

  • Fluorobenzenes like 2-chloro-1,3-dibromo-5-fluorobenzene are valuable in molecular modeling and synthesis due to their well-defined potential energy constants (Ilango et al., 2008).

  • They serve as versatile solvents in organometallic chemistry and transition-metal-based catalysis, presenting opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).

  • The synthesis of poly alkylenearyls through polycondensation of dichloroethane with fluorobenzene in the presence of aluminum chloride has been demonstrated, leading to the preparation of compounds like 4-fluoro-m-xylene (Korshak et al., 1958).

  • Infrared (IR) and Raman spectroscopy of compounds like 1-(chloromethyl)-4-fluorobenzene provides insights into their molecular symmetry and structure (Seth-Paul & Shino, 1975).

  • Photoreactions of compounds like trans 1,2-Dichloroethylene with fluorobenzene can lead to interesting cyclized products (Drew et al., 1985).

  • Studies on the rotational spectrum and dipole moments of various fluorobenzenes contribute to a better understanding of their molecular properties (Peebles & Peebles, 2002; Onda et al., 1994).

  • The reactivity of fluorobenzenes in reactions like the synthesis of RP(5)Cl-cages illustrates their utility in complex chemical syntheses (Holthausen et al., 2012).

  • Electrochemical fluorination of aromatic compounds like chlorobenzene can produce various fluorinated derivatives, which are important in different chemical processes (Momota et al., 1995).

Mechanism of Action

The mechanism of action of similar compounds often involves covalent binding to nucleophilic groups such as amine, carboxyl, sulfhydryl, and imidazole moieties in DNA, RNA, and proteins .

Safety and Hazards

Similar compounds can be hazardous. For example, “Ethyl chloroformate” is a highly toxic, flammable, corrosive substance. It causes severe burns when comes in contact with eyes and/or skin, can be harmful if swallowed or inhaled .

Future Directions

The future directions of research into similar compounds often involve assessing the ecological risk of these compounds to aquatic life . This includes investigating the potential growth inhibition and hepatic stress induced by exposure to these compounds .

properties

IUPAC Name

1-(2-chloroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRUIIRRJELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626629
Record name 1-(2-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119779-12-3
Record name 1-(2-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-2-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-2-fluorobenzene
Reactant of Route 5
1-(2-Chloroethyl)-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.